Ethanesulfonamide, N,N-bis(3-cyanopropyl)-2-(trimethylsilyl)-
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Overview
Description
Ethanesulfonamide, N,N-bis(3-cyanopropyl)-2-(trimethylsilyl)- is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antimicrobial agents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethanesulfonamide, N,N-bis(3-cyanopropyl)-2-(trimethylsilyl)- typically involves multiple steps, starting with the preparation of intermediate compounds One common method involves the reaction of ethanesulfonyl chloride with N,N-bis(3-cyanopropyl)amine in the presence of a base such as triethylamine This reaction forms the sulfonamide linkage
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.
Types of Reactions:
Oxidation: Ethanesulfonamide, N,N-bis(3-cyanopropyl)-2-(trimethylsilyl)- can undergo oxidation reactions, particularly at the sulfonamide group. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can target the cyanopropyl groups, converting the nitrile groups to primary amines. Reducing agents such as lithium aluminum hydride are typically used.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions. For example, treatment with a fluoride source like tetrabutylammonium fluoride can remove the trimethylsilyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Tetrabutylammonium fluoride, mild heating.
Major Products:
Oxidation: Formation of sulfonic acids or sulfonate esters.
Reduction: Formation of primary amines from nitrile groups.
Substitution: Formation of desilylated products or products with new functional groups.
Scientific Research Applications
Ethanesulfonamide, N,N-bis(3-cyanopropyl)-2-(trimethylsilyl)- has a variety of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Medicine: Investigated for its antimicrobial properties and potential use in treating bacterial infections.
Industry: Used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of Ethanesulfonamide, N,N-bis(3-cyanopropyl)-2-(trimethylsilyl)- depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to specific receptors, thereby modulating biological pathways. The presence of the sulfonamide group is crucial for its interaction with biological targets, while the cyanopropyl and trimethylsilyl groups can influence its pharmacokinetic properties.
Comparison with Similar Compounds
Methanesulfonamide: A simpler sulfonamide with a single sulfonamide group.
Benzenesulfonamide: Contains a benzene ring, offering different chemical properties and applications.
N,N-Dimethylsulfonamide: Features two methyl groups instead of cyanopropyl groups.
Uniqueness: Ethanesulfonamide, N,N-bis(3-cyanopropyl)-2-(trimethylsilyl)- is unique due to the combination of its functional groups. The presence of both cyanopropyl and trimethylsilyl groups provides distinct chemical reactivity and potential for diverse applications. Its structure allows for specific interactions in biological systems, making it a valuable compound in medicinal chemistry and other fields.
Properties
CAS No. |
652130-72-8 |
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Molecular Formula |
C13H25N3O2SSi |
Molecular Weight |
315.51 g/mol |
IUPAC Name |
N,N-bis(3-cyanopropyl)-2-trimethylsilylethanesulfonamide |
InChI |
InChI=1S/C13H25N3O2SSi/c1-20(2,3)13-12-19(17,18)16(10-6-4-8-14)11-7-5-9-15/h4-7,10-13H2,1-3H3 |
InChI Key |
NHCIQVCNPIWRPG-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CCS(=O)(=O)N(CCCC#N)CCCC#N |
Origin of Product |
United States |
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